1-(Pyridin-4-ylmethyl)piperazin-2-one
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Overview
Description
1-(Pyridin-4-ylmethyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine rings in its structure imparts unique chemical and biological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base (e.g., DBU) and protective groups to ensure the desired product yield.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective processes. One such method includes the condensation reaction of N-Boc-piperazine with 2-chloro-pyrimidine under alkaline conditions, followed by hydrolysis under acidic conditions . This method is advantageous due to its simplicity, low impurity levels, and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-ylmethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
1-(Pyridin-4-ylmethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects . For example, derivatives of this compound have been shown to inhibit serotonin reuptake, making them potential candidates for the treatment of depression .
Comparison with Similar Compounds
1-(Pyridin-4-ylmethyl)piperazin-2-one can be compared with other similar compounds, such as:
Piperazin-2-ones: These compounds share the piperazine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Morpholin-2-ones: These compounds contain a morpholine ring instead of a piperazine ring, resulting in different reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its dual-ring structure, which combines the properties of both piperazine and pyridine rings. This structural feature enhances its versatility and potential for drug development compared to other similar compounds .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-7-12-5-6-13(10)8-9-1-3-11-4-2-9/h1-4,12H,5-8H2 |
InChI Key |
ROLMQISYFNTMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=NC=C2 |
Origin of Product |
United States |
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